molecular formula C27H40N4O7 B13026543 tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate

tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate

Cat. No.: B13026543
M. Wt: 532.6 g/mol
InChI Key: QPICORHASAMOSN-ZTKZIYFRSA-N
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Description

tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amines from unwanted reactions. The compound is notable for its application in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. The Boc group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine. This property is exploited in various synthetic pathways to control the reactivity of amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is unique due to its multiple Boc groups, which provide enhanced protection for amines during complex synthetic processes. This makes it particularly valuable in multi-step organic synthesis and the development of pharmaceuticals.

Properties

Molecular Formula

C27H40N4O7

Molecular Weight

532.6 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(E)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate

InChI

InChI=1S/C27H40N4O7/c1-25(2,3)36-22(33)29-20(31(23(34)37-26(4,5)6)24(35)38-27(7,8)9)18-10-12-19(13-11-18)21(32)30-16-14-28-15-17-30/h10-13,28H,14-17H2,1-9H3/b29-20+

InChI Key

QPICORHASAMOSN-ZTKZIYFRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\C1=CC=C(C=C1)C(=O)N2CCNCC2)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)N2CCNCC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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